

2-Amino-4-chloro-5-methylbenzoic acid

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-chloro-5-methylbenzoic acid

Cat. No.: B111978

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data of **2-Amino-4-chloro-5-methylbenzoic acid**. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Molecular Information

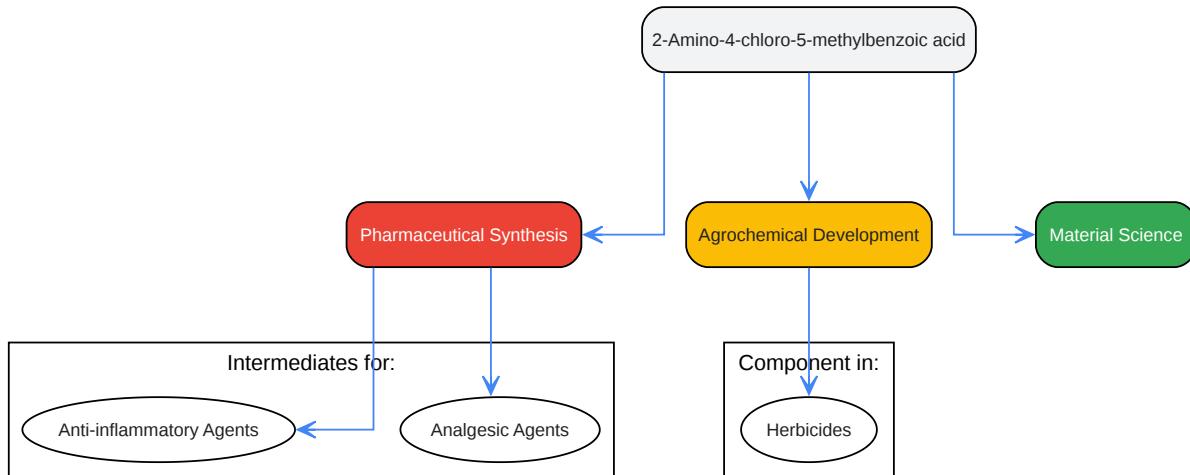
2-Amino-4-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chloro group, and a methyl group on the benzoic acid backbone, makes it a valuable intermediate in the synthesis of various organic molecules.

Molecular Structure and Formula

The molecular formula for **2-Amino-4-chloro-5-methylbenzoic acid** is C₈H₈ClNO₂. The structural arrangement consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 4, and a methyl group (-CH₃) at position 5.

Key Identifiers:

- CAS Number: 155184-81-9
- Molecular Weight: 185.61 g/mol


Physicochemical Data

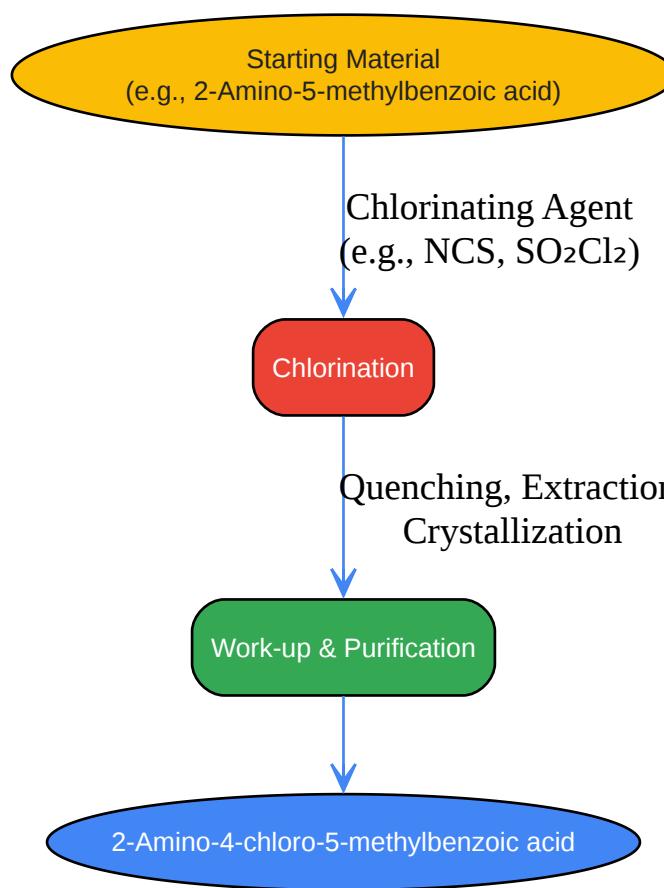
A summary of the key physicochemical properties of **2-Amino-4-chloro-5-methylbenzoic acid** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ ClNO ₂	
Molecular Weight	185.61 g/mol	
Appearance	Pale yellow to brown solid	
Purity	≥ 95% (NMR)	
CAS Number	155184-81-9	
InChI Key	FDCMZVNLUFYRAI-UHFFFAOYSA-N	

Potential Applications

2-Amino-4-chloro-5-methylbenzoic acid serves as a key building block in several areas of chemical and pharmaceutical research. Its multifunctional nature allows for diverse chemical modifications, leading to the synthesis of complex target molecules.

[Click to download full resolution via product page](#)


Potential applications of **2-Amino-4-chloro-5-methylbenzoic acid**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-4-chloro-5-methylbenzoic acid** is not readily available in the public domain, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route is outlined below.

General Synthetic Strategy

The synthesis of **2-Amino-4-chloro-5-methylbenzoic acid** would likely involve a multi-step process starting from a simpler, commercially available substituted toluene or benzoic acid derivative. A logical workflow would include nitration, reduction of the nitro group to an amino group, and a chlorination step. The order of these steps would be crucial to ensure the correct regiochemistry of the final product.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Amino-4-chloro-5-methylbenzoic acid**.

Note on Experimental Procedures: The specific reaction conditions, including solvents, temperatures, reaction times, and purification methods, would need to be optimized through experimental investigation. Researchers should consult relevant organic synthesis literature and patents for detailed procedures on analogous transformations.

Characterization Methods

The structural confirmation and purity assessment of synthesized **2-Amino-4-chloro-5-methylbenzoic acid** would typically involve a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the connectivity of atoms and the substitution pattern on the aromatic ring.

- Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-Cl stretch.
- Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
- High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the final compound.
- To cite this document: BenchChem. [2-Amino-4-chloro-5-methylbenzoic acid molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111978#2-amino-4-chloro-5-methylbenzoic-acid-molecular-structure-and-formula\]](https://www.benchchem.com/product/b111978#2-amino-4-chloro-5-methylbenzoic-acid-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com